N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine
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Overview
Description
N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an ethylsulfonyl group, a fluorinated pyrimidine ring, and a methyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves multiple steps. One common method includes the preparation of the piperidine ring followed by the introduction of the ethylsulfonyl group. The fluorinated pyrimidine ring is then synthesized separately and coupled with the piperidine derivative under controlled conditions. Specific reagents and catalysts are used to facilitate each step, ensuring high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Methylsulfonylpiperidin-3-yl)methanesulfonamide
- 2-[1-(Methylsulfonyl)piperidin-3-yl]ethanaminehydrochloride
- 4-((1-(Methylsulfonyl)piperidin-3-yl)oxy)pyridine
Uniqueness
Compared to similar compounds, N-[1-(ethanesulfonyl)piperidin-3-yl]-5-fluoro-N-methyl-6-(propan-2-yl)pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. The presence of the ethylsulfonyl group and the fluorinated pyrimidine ring imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-ethylsulfonylpiperidin-3-yl)-5-fluoro-N-methyl-6-propan-2-ylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25FN4O2S/c1-5-23(21,22)20-8-6-7-12(9-20)19(4)15-13(16)14(11(2)3)17-10-18-15/h10-12H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFHVZSKPLJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)N(C)C2=NC=NC(=C2F)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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